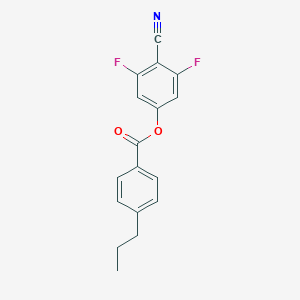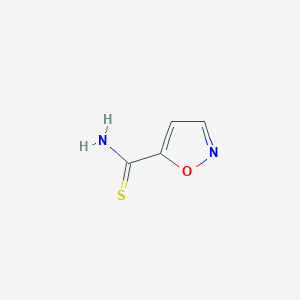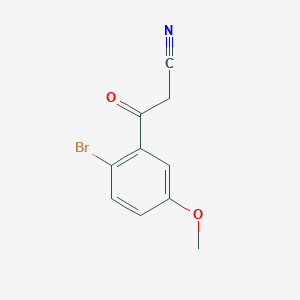
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has various biochemical and physiological effects. It has been shown to reduce inflammation, promote insulin sensitivity, and inhibit tumor growth. In addition, it has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is the potential toxicity of the compound. Care must be taken when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for the study of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide. These include:
1. Further studies on the mechanism of action of the compound to better understand its effects on various biological processes.
2. Development of more efficient and sustainable synthesis methods for the compound.
3. Investigation of the potential use of the compound in the development of new drugs for the treatment of various diseases.
4. Examination of the potential environmental impact of the compound as a herbicide and fungicide.
5. Exploration of the use of the compound in the development of new materials with unique properties.
Conclusion:
In conclusion, 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. Its mechanism of action involves the activation of PPARγ, which leads to various biochemical and physiological effects. While it has advantages for lab experiments, care must be taken due to its potential toxicity. There are several future directions for the study of this compound, including further studies on its mechanism of action and potential use in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide involves the reaction between 2-methoxyphenol, ethyl acetoacetate, and thiosemicarbazide. The resulting compound is then oxidized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in treating diabetes and Alzheimer's disease. In the agricultural field, it has been studied for its potential use as a herbicide and fungicide.
Propiedades
Número CAS |
161364-67-6 |
|---|---|
Nombre del producto |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide |
Fórmula molecular |
C16H21NO7S |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,1-dioxo-1,3-thiazolidin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO7S/c1-3-23-16(19)10-14(18)17-8-9-25(20,21)15(17)11-24-13-7-5-4-6-12(13)22-2/h4-7,15H,3,8-11H2,1-2H3 |
Clave InChI |
FMCOVILDNWWUGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC |
SMILES canónico |
CCOC(=O)CC(=O)N1CCS(=O)(=O)C1COC2=CC=CC=C2OC |
Sinónimos |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)


![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)



